3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid
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Overview
Description
3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a pyridinyl group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by the transmetalation of a nucleophilic organic group from boron to palladium . This could potentially be a mode of action for this compound if it is involved in similar reactions.
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving the formation or modification of carbon-carbon bonds.
Result of Action
If the compound is involved in suzuki–miyaura coupling reactions, it could potentially contribute to the formation of carbon-carbon bonds in organic molecules . This could have various effects at the molecular and cellular level, depending on the specific molecules and cells involved.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action if it is involved in suzuki–miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis . This suggests that 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Related compounds have been shown to influence cell function . For instance, a pyrazoline derivative was found to affect the oxidative stress response in rainbow trout alevins .
Molecular Mechanism
Bromophenyl compounds are known to undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Related compounds have been shown to undergo protodeboronation, a reaction that involves the removal of a boron group . This suggests that the compound may exhibit changes in its effects over time due to chemical transformations.
Metabolic Pathways
Bromophenyl compounds are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a pyridinylpyrazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological pathways and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: This compound shares the bromophenyl group but has a different core structure.
3-Bromopyruvate: Another brominated compound with distinct biological activity.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
3-(3-Bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-bromophenyl)-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-5-3-4-10(8-11)14-12(15(20)21)9-19(18-14)13-6-1-2-7-17-13/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSRMBWCAGBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152547-37-9 |
Source
|
Record name | 3-(3-bromophenyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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